Substituent-Driven Target Class Shift: Phenylsulfonylmethyl vs. 5-Phenyl in Calcium Channel vs. AChE/hCA Inhibition
The target compound bears a 5-phenylsulfonylmethyl group on the oxadiazole ring, distinguishing it from the 5-phenyl analog 5-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide (CAS 886917-62-0), which is a validated Cav3.2 T-type calcium channel inhibitor. The phenyl analog exhibits an IC₅₀ of 0.8 µM against Cav3.2 in patch-clamp assays on mouse DRG neurons [1]. In contrast, N-substituted sulfonyl amide oxadiazoles from the same chemotype (series 6a–j) achieve nanomolar inhibition of AChE and hCA isoforms (KI ranges: AChE 23.11–52.49 nM; hCA I 18.66–59.62 nM; hCA II 9.33–120.80 nM) [2]. The phenylsulfonylmethyl substituent structurally aligns the target compound more closely with this second pharmacological class than with T-channel blockers, predicting a substantial shift in primary target engagement [3].
| Evidence Dimension | Primary target engagement prediction based on substituent type |
|---|---|
| Target Compound Data | 5-Phenylsulfonylmethyl substituent on oxadiazole; predicted AChE/hCA inhibitor class membership |
| Comparator Or Baseline | 5-Phenyl analog (CAS 886917-62-0): Cav3.2 T-type Ca²⁺ channel IC₅₀ = 0.8 µM |
| Quantified Difference | Qualitative target class shift: T-channel (phenyl) → AChE/hCA (phenylsulfonylmethyl). AChE KI range for class: 23.11–52.49 nM; hCA I: 18.66–59.62 nM; hCA II: 9.33–120.80 nM. |
| Conditions | Comparator data: patch-clamp electrophysiology, mouse DRG neurons and HEK-293 cells [1]. Class-level KI data: in vitro enzyme inhibition assays for AChE, hCA I, hCA II [2]. |
Why This Matters
A procurement decision based on T-channel activity would be misguided; the target compound's substituent pattern directs it toward a different target space with potency in the low nanomolar range.
- [1] Zhang M, Zou B, Gunaratna MJ, Weerasekara S, Tong Z, Nguyen TDT, Koldas S, Cao WS, Pascual C, Xie XS, Hua DH. Synthesis of 1,3,4-Oxadiazoles as Selective T-Type Calcium Channel Inhibitors. Heterocycles. 2020;96(8):1495-1512. View Source
- [2] Güleç Ö, et al. Mol Divers. 2022 Oct;26(5):2825-2845. PMID: 35397086. View Source
- [3] US Patent 9,187,437 B2. Substituted oxadiazole compounds as S1P1 agonists. Das J, Ko SS, assigned to Bristol-Myers Squibb. November 17, 2015. Structural scaffold comparison demonstrating 1,3,4-oxadiazole SAR sensitivity to substituent variation. View Source
